molecular formula C18H10F3N3O3S B11018585 2-hydroxy-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide

2-hydroxy-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide

Cat. No.: B11018585
M. Wt: 405.4 g/mol
InChI Key: AHVAUEZZIDSVET-UHFFFAOYSA-N
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Description

2-hydroxy-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide is a complex organic compound featuring a quinoline core, a benzothiazole moiety, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery. Its benzothiazole and quinoline moieties are known for their pharmacological properties, including antimicrobial and anticancer activities.

Medicine

Research into this compound could lead to the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a potential candidate for treating diseases like cancer or bacterial infections.

Industry

In materials science, the compound’s unique electronic properties could be exploited in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound could interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of compounds, potentially improving their efficacy as drugs.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-N-(benzothiazol-2-ylidene)quinoline-4-carboxamide: Lacks the trifluoromethoxy group, which may result in different biological activity and stability.

    2-hydroxy-N-[(2Z)-6-(methoxy)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide: The methoxy group is less electron-withdrawing than the trifluoromethoxy group, potentially affecting the compound’s reactivity and interactions.

Uniqueness

The presence of the trifluoromethoxy group in 2-hydroxy-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide imparts unique electronic properties, enhancing its stability and potentially its biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H10F3N3O3S

Molecular Weight

405.4 g/mol

IUPAC Name

2-oxo-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1H-quinoline-4-carboxamide

InChI

InChI=1S/C18H10F3N3O3S/c19-18(20,21)27-9-5-6-13-14(7-9)28-17(23-13)24-16(26)11-8-15(25)22-12-4-2-1-3-10(11)12/h1-8H,(H,22,25)(H,23,24,26)

InChI Key

AHVAUEZZIDSVET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F

Origin of Product

United States

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